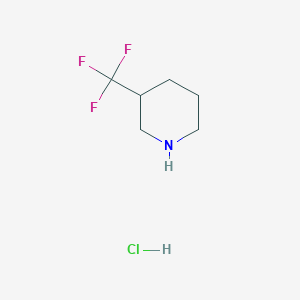

3-(Trifluoromethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFJYLYZLJHSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-60-5 | |

| Record name | 3-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the piperidine scaffold can profoundly alter the molecule's physicochemical and pharmacological properties. The -CF3 group is a strong electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and modulate the basicity (pKa) of the piperidine nitrogen. As a hydrochloride salt, the compound's aqueous solubility and handling characteristics are generally improved, making it a valuable building block in the synthesis of novel therapeutic agents.

This guide provides a detailed examination of the core physical properties of this compound. It is designed to offer not just data, but also the scientific context and experimental methodologies crucial for its application in a research and development setting.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. In this compound, a trifluoromethyl group is substituted at the 3-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Caption: Chemical structure of this compound.

Summary of Physical Properties

Quantitative physical data is paramount for experimental design, formulation development, and quality control. The following table summarizes the key physical properties for 3-(Trifluoromethyl)piperidine and its hydrochloride salt. It is important to note that while data for the free base is available, specific experimental data for the hydrochloride salt is not widely reported in public literature.

| Property | Value | Source / Comment |

| Chemical Formula | C₆H₁₁ClF₃N | - |

| Molecular Weight | 189.61 g/mol | [1] |

| CAS Number | 1124199-60-5 | [2][3] |

| Appearance | White to off-white solid | Expected form for a hydrochloride salt. |

| Melting Point | Not Available | Data for the isomeric 4-(Trifluoromethyl)piperidine hydrochloride is 153.9 - 156.9 °C[4]. Positional isomerism significantly affects melting point. |

| Boiling Point (Free Base) | 74-75 °C @ 33 mmHg | |

| Density (Free Base) | 1.154 g/mL at 25 °C | |

| Solubility | Soluble in water | Hydrochloride salts of amines are generally water-soluble.[5] Quantitative data is not readily available. |

| pKa | Estimated 8.5 - 9.5 | The pKa of piperidine is ~11.1[6]. The electron-withdrawing -CF3 group is expected to lower the basicity of the nitrogen. A predicted pKa for a related compound is 9.37.[7] |

Core Physicochemical Characteristics

Melting Point

The melting point is a critical indicator of purity and is essential for material handling and formulation. For crystalline solids, a sharp melting range typically indicates high purity.

Experimental Protocol: Capillary Melting Point Determination (USP <741>)

The determination of melting point is a foundational technique in chemical characterization. The choice of the capillary method, as sanctioned by major pharmacopeias, is based on its high precision and requirement for minimal sample quantity.[8]

Caption: Workflow for Melting Point Determination.

-

Causality: The sample must be thoroughly dried as moisture can act as an impurity, depressing and broadening the melting range.[6] A slow heating ramp near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[9]

Solubility

Solubility is a determinant of a drug's bioavailability and is a key parameter in designing formulations and purification protocols. As a salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method, USP <1236>)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4][10]

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a constant-temperature bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation or filtration (using a filter compatible with the solvent) is required.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

-

Trustworthiness: This protocol is self-validating by design. Taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached; if the concentration does not change between these points, the system is stable.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For a basic compound like a piperidine derivative, the pKa refers to the equilibrium constant of its conjugate acid. This property profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][11] It involves monitoring the pH of a solution as a titrant is added incrementally.

Caption: Workflow for pKa Determination via Potentiometric Titration.

-

Expertise & Experience: The use of a constant ionic strength background solution (0.15 M KCl) is critical to minimize changes in activity coefficients during the titration, ensuring the measured potential is directly related to the concentration of H+ ions. Purging the solution with nitrogen is an experienced-based step to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11] The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms of the piperidine are equal.

Spectroscopic Characterization

Spectroscopic data provides an essential fingerprint for compound identification and structural verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbon bearing the CF3 group (H-3) and the adjacent carbons (H-2, H-4) will be the most deshielded. The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the five piperidine ring carbons. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield relative to the other CH₂ groups.

-

¹⁹F NMR Spectroscopy : The fluorine NMR is a simple yet powerful tool for fluorinated compounds. The spectrum for this compound should show a single signal, likely a triplet, due to coupling with the two protons on the adjacent carbon (C-3). The chemical shift will be characteristic of an aliphatic CF3 group.[12][13]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2850-3000 cm⁻¹). A key feature will be the broad N-H stretching bands for the secondary ammonium salt (R₂N⁺H₂) in the region of 2400-2800 cm⁻¹. Strong C-F stretching absorptions are expected in the 1000-1350 cm⁻¹ region.

Conclusion

This compound is a foundational building block for modern drug discovery, offering a unique combination of properties conferred by the piperidine scaffold and the trifluoromethyl substituent. While some specific physical constants like melting point and solubility are not yet widely documented, this guide provides a robust framework for understanding, characterizing, and utilizing this compound. By employing the standardized, authoritative protocols detailed herein, researchers can confidently determine its key physical properties, ensuring data integrity and accelerating the development of next-generation pharmaceuticals.

References

- abcr GmbH. This compound, 95%. [Link]

- Creative Bioarray.

- Arctom, Inc. This compound. [Link]

- African Rock Art. This compound. [Link]

- U.S. Pharmacopeia. <1236> Solubility Measurements. [Link]

- Alfa Aesar. Certificate of analysis: 4-(Trifluoromethyl)piperidine hydrochloride, 97%. [Link]

- Organic Chemistry D

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

- PubChem. Piperidine. [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- Chemistry LibreTexts. 6.

- U.S. Pharmacopeia.

Sources

- 1. AB458037 | CAS 1124199-60-5 – abcr Gute Chemie [abcr.com]

- 2. This compound | 1124199-60-5 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R)-2-[3-(trifluoromethyl)phenyl]piperidine | 1228557-02-5 [chemicalbook.com]

- 8. 3-(Trifluoromethyl)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Chemical Structure and Conformation of 3-(Trifluoromethyl)piperidine Hydrochloride

Abstract: The incorporation of fluorine and fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties—enhancing metabolic stability, increasing lipophilicity, and modulating pKa—that are highly desirable in drug candidates.[1] This guide provides a detailed examination of 3-(Trifluoromethyl)piperidine hydrochloride, a valuable building block in pharmaceutical research. We will dissect its fundamental chemical structure, delve into the nuanced conformational dynamics of the piperidine ring, and explore the experimental and computational methodologies used to characterize its three-dimensional architecture. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structural intricacies that govern the utility of this important molecule.

Core Chemical Identity

This compound is a saturated heterocyclic compound. The core structure is a six-membered piperidine ring substituted at the 3-position with a trifluoromethyl (-CF3) group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1124199-60-5 | Chemical Vendor Data |

| Molecular Formula | C₆H₁₁ClF₃N | [3] |

| Molecular Weight | 189.61 g/mol | [3] |

| Canonical SMILES | C1CC(CNC1)C(F)(F)F.Cl | Chemical Vendor Data |

Figure 1. 2D Chemical Structure of this compound.

Conformational Analysis: A Tale of Two Chairs

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For the piperidine ring, the lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing outwards from the perimeter of the ring). These two positions are in dynamic equilibrium through a process called ring inversion.

For this compound, the crucial question is whether the trifluoromethyl group preferentially occupies the axial or equatorial position.

2.1. The Steric Argument: A Preference for the Equator

Classical conformational analysis, guided by the concept of A-values, posits that bulky substituents prefer the equatorial position. This orientation minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. The trifluoromethyl group is sterically demanding, suggesting a strong intrinsic preference for the equatorial position to alleviate this strain.

2.2. The Stereoelectronic Counterargument: Stabilization of the Axial Conformer

While sterics are significant, the analysis for fluorinated compounds is more complex. Several stereoelectronic factors can stabilize the seemingly less favorable axial conformation, particularly for the protonated hydrochloride salt.[4]

-

Hyperconjugation: An important stabilizing interaction can occur between the electron density of an axial C-H bond that is anti-periplanar (oriented 180°) to the C-CF₃ bond. This electron density can be donated into the low-lying antibonding orbital (σ) of the C-CF₃ bond. This n→σ interaction helps to stabilize the axial conformer.[4]

-

Charge-Dipole Interactions: In the hydrochloride salt form, the nitrogen atom is protonated and carries a formal positive charge (N⁺-H). The C-F bonds of the trifluoromethyl group are highly polarized, creating a strong bond dipole. When the CF₃ group is in the axial position, the C-CF₃ dipole can align favorably with the positive charge on the nearby nitrogen, leading to a stabilizing electrostatic interaction. This effect is a key reason why the conformational preferences of piperidinium salts can differ significantly from their free base counterparts.

-

Solvation Effects: The polarity of the solvent plays a critical role in the conformational equilibrium. Polar solvents can preferentially stabilize the conformer with the larger overall dipole moment. Studies on similar fluorinated piperidines have shown that increasing solvent polarity can enhance the preference for the axial conformer.[4]

The final observed equilibrium is a delicate balance of these competing steric, electronic, and solvation forces.

Methodologies for Structural and Conformational Elucidation

Determining the preferred conformation and the energy difference between conformers requires a combination of experimental and computational techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying molecular conformation in solution.

-

Core Principle: The magnitude of the scalar coupling constant between two nuclei (³J), particularly between protons on adjacent carbons (³JHH), is highly dependent on the dihedral angle between them, as described by the Karplus equation.

-

Application: For a piperidine ring, the coupling constant between two vicinal axial protons (³J_ax-ax) is typically large (around 7-13 Hz), while axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are much smaller (1-5 Hz).[5] By measuring the coupling constants of the proton at C3, one can deduce the orientation of the trifluoromethyl group. A large coupling constant to an adjacent proton would imply an axial-axial relationship, placing the CF₃ group in the equatorial position. Conversely, small coupling constants would suggest an axial CF₃ group. Furthermore, ³J(F,H) couplings can provide similar diagnostic information.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Additionally, acquire a ¹⁹F NMR spectrum and 2D correlation spectra like COSY and HSQC to aid in peak assignment.[6]

-

Spectral Analysis:

-

Identify the signal corresponding to the proton at the C3 position using 2D NMR data.

-

Carefully measure the coupling constants (J-values) from the multiplicity of the C3 proton signal.

-

Compare the observed J-values to established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the predominant conformation in the chosen solvent.[5]

-

3.2. Computational Chemistry

Computational modeling provides invaluable insights into the energetics of different conformations and helps to rationalize experimental observations.[7][8]

-

Core Principle: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and energy of a molecule. By optimizing the geometry of both the axial and equatorial conformers, their relative stabilities (ΔE or ΔG) can be determined.

-

Application: Calculations can be performed in the gas phase to understand intrinsic preferences and in simulated solvent environments (using models like the Polarizable Continuum Model, PCM) to account for solvation effects. This allows for a direct comparison with experimental results obtained in solution.[4]

3.3. X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure and conformation in the solid state. While this may not perfectly reflect the dynamics in solution, it offers a high-resolution snapshot of the lowest-energy conformation within the crystal lattice, providing definitive bond lengths, angles, and the preferred orientation of the substituent.

Synthetic Approaches

The synthesis of 3-(Trifluoromethyl)piperidine is a critical process for its application as a building block. One common and effective method involves the direct fluorination of a corresponding carboxylic acid precursor.

Protocol: Synthesis from 3-Piperidinecarboxylic Acid This method utilizes a fluorinating agent like sulfur tetrafluoride (SF₄) to convert the carboxylic acid group into a trifluoromethyl group.[9]

-

Reaction Setup: In a suitable pressure-resistant autoclave (e.g., stainless steel), charge 3-piperidinecarboxylic acid (nipecotic acid) and a solvent such as anhydrous hydrogen fluoride and/or a chlorinated solvent (e.g., dichloromethane).[9]

-

Fluorination: Cool the vessel and carefully introduce sulfur tetrafluoride (SF₄), typically 1.5-3 molar equivalents.

-

Heating: Seal the reactor and heat the mixture to 50-150 °C with stirring for several hours (e.g., 3-4 hours).[9] The reaction must be conducted with appropriate safety precautions due to the high pressure and toxicity of the reagents.

-

Workup: After cooling to room temperature, carefully vent and neutralize the excess reagents. The reaction mixture is typically quenched into ice water and neutralized with a base (e.g., sodium hydroxide) to a pH of ~10.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic layers are dried and concentrated. The crude product is then purified by distillation to yield 3-(trifluoromethyl)piperidine.[9]

-

Salt Formation: The resulting free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Conclusion

This compound is more than just a simple substituted heterocycle; it is a molecule defined by a complex interplay of steric and stereoelectronic forces. While traditional steric arguments favor an equatorial placement of the bulky trifluoromethyl group, powerful electronic effects, including hyperconjugation and charge-dipole interactions in the protonated form, can significantly stabilize the axial conformer. The resulting conformational equilibrium is sensitive to the surrounding environment, particularly solvent polarity.

A comprehensive understanding of this molecule's structure, achieved through a synergistic application of NMR spectroscopy, computational modeling, and X-ray crystallography, is paramount. This knowledge enables medicinal chemists to design and synthesize novel therapeutics with precisely controlled three-dimensional structures, ultimately leading to improved efficacy, selectivity, and pharmacokinetic properties.

References

- 3-[3-(trifluoromethyl)phenyl]piperidine hydrochloride. Chemical Synthesis and Sourcing. [URL: https://www.chemsynthesis.com/base/chemical-structure/730076.html]

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [URL: https://www.researchgate.net/publication/257545938_Experimental_and_theoretical_NMR_study_of_4-1-pyrrolidinylpiperidine]

- 3-(Trifluoromethyl)piperidine 97% 768-31-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/665495]

- Synthesis of 3-(m-trifluoromethylphenyl)-1-piperidine-carboxaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-m-trifluoromethylphenyl-1-piperidine-carboxaldehyde]

- CN102603611B - Preparation method of trifluoromethyl piperidine compounds. Google Patents. [URL: https://patents.google.

- (S)-2-Trifluoromethylpiperidine hydrochloride | 1389320-24-4. Benchchem. [URL: https://www.benchchem.com/product/bcp253905]

- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/11603]

- Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [URL: https://www.researchgate.

- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [URL: https://www.researchgate.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289139/]

- 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4296]

- An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. ePrints Soton. [URL: https://eprints.soton.ac.uk/451368/1/Symmetry_2021_13_1610.pdf]

- Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CN-HE-10-11-24-00049/]

- NMR: relating coupling constants and major product. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/467vyr/nmr_relating_coupling_constants_and_major_product/]

- Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. SciELO. [URL: https://www.scielo.br/j/jbchs/a/mP54QxP8LqG7YnL9tLd8K5B/]

- 3-(Trifluoromethyl)piperidine, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-route-for-the-synthesis-of-trifluoromethyl-containing-piperidines_fig-r296716182]

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. ResearchGate. [URL: https://www.researchgate.

- 1-(3-Trifluoromethylphenyl)piperazine hydrochloride Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_16015-69-3_EN.htm]

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/3-(trifluoromethyl)piperidine-hydrochloride?focus=products&page=1&perpage=30&sort=relevance&term=3-(trifluoromethyl)piperidine%20hydrochloride&type=product_name]

- (R)-3-(Trifluoromethyl)piperidine hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB53066695_EN.htm]

- A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine. Benchchem. [URL: https://www.benchchem.

- Axial Equatorial NMR graph difference. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Sigma-aldrich (r)-2-(trifluoromethyl)piperidine piperidine synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/394/874/394874-pis.pdf]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-[3-(trifluoromethyl)phenyl]piperidine hydrochloride - C12H15ClF3N | CSSB00000730076 [chem-space.com]

- 3. (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS#: 1419075-99-2 [chemicalbook.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the piperidine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile compound.

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic profile and ability to interact with a wide range of biological targets.[1] The addition of the trifluoromethyl group, a bioisostere for chlorine and methyl groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] These enhancements are due to the strong electron-withdrawing nature of the -CF3 group and the high bond energy of the carbon-fluorine bond.[2] This guide will delve into the specifics of the hydrochloride salt of 3-(trifluoromethyl)piperidine, a form often preferred for its improved solubility and handling characteristics.

While the CAS number 768-31-0 refers to the free base, 3-(trifluoromethyl)piperidine, this guide will focus on its hydrochloride salt. The racemic mixture of this compound is commonly identified by the CAS number 1124199-60-5 . It is important to note that the individual enantiomers, (R)-3-(trifluoromethyl)piperidine hydrochloride and (S)-3-(trifluoromethyl)piperidine hydrochloride, have their own unique CAS numbers, 1419075-99-2 and 737760-98-4 , respectively.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug formulation. The hydrochloride salt form generally exhibits increased aqueous solubility and crystallinity compared to the free base, which is a liquid at room temperature.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 768-31-0 | 1124199-60-5 (Racemate) | [3][4] |

| Molecular Formula | C₆H₁₀F₃N | C₆H₁₁ClF₃N | [3][4] |

| Molecular Weight | 153.15 g/mol | 189.61 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | White to off-white solid | [5] |

| Boiling Point | 74-75 °C at 33 mmHg | Not applicable (decomposes) | [3] |

| Density | 1.154 g/mL at 25 °C | Not available | [3] |

| Refractive Index | n20/D 1.393 | Not applicable | [3] |

| Storage Temperature | 2-8°C | Room temperature, inert atmosphere | [3][4] |

Synthesis and Purification

The most common and atom-economical route to 3-(trifluoromethyl)piperidine is the catalytic hydrogenation of the corresponding 3-(trifluoromethyl)pyridine. This method is favored for its high yield and the availability of the starting material. The resulting piperidine free base can then be readily converted to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridine

This procedure is based on established methods for pyridine hydrogenation.[6][7]

-

Materials:

-

3-(Trifluoromethyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or Methanol with aqueous HCl

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Sodium hydroxide solution (e.g., 5M NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a high-pressure reactor vessel, dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol containing a catalytic amount of aqueous HCl. The acidic medium protonates the pyridine nitrogen, facilitating the reduction.[7]

-

Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10 mol% Pd/C) to the solution under an inert atmosphere.

-

Seal the reactor and purge it several times with an inert gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but consult specific literature for optimization).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Carefully neutralize the filtrate with a sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)piperidine free base.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

Crude 3-(trifluoromethyl)piperidine

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in diethyl ether (e.g., 2M) or gaseous HCl

-

-

Procedure:

-

Dissolve the crude 3-(trifluoromethyl)piperidine in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

A white precipitate of this compound will form.

-

Continue the addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

-

Purification

The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point analysis. If necessary, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the piperidine ring protons. Due to the electron-withdrawing effect of the trifluoromethyl group, the proton at the C3 position is expected to be shifted downfield. The protons on the carbons adjacent to the nitrogen will also exhibit characteristic shifts. In the hydrochloride salt, the N-H protons will be visible and may show coupling to adjacent protons.

-

Expected Chemical Shifts (δ, ppm):

-

Piperidine ring protons (C2, C4, C5, C6): ~1.5-3.5 ppm (complex multiplets)

-

Proton at C3: ~2.5-3.0 ppm (multiplet)

-

N-H protons: Broad signal, typically downfield (> 9 ppm)

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The carbon bearing the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant.

-

Expected Chemical Shifts (δ, ppm):

-

Piperidine ring carbons: ~20-55 ppm

-

C3: ~35-45 ppm (quartet, J(C-F) ~ 25-30 Hz)

-

CF₃: ~125-130 ppm (quartet, J(C-F) > 270 Hz)

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single signal, typically a triplet due to coupling with the C3 proton, is expected.

-

Expected Chemical Shift (δ, ppm):

-

-CF₃: ~ -70 to -75 ppm (relative to CFCl₃), typically a triplet.

-

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the piperidine ring and the trifluoromethyl group.

-

Characteristic Absorption Bands (cm⁻¹):

-

N-H stretch (in hydrochloride salt): Broad band around 2400-2800 cm⁻¹

-

C-H stretch (aliphatic): 2850-3000 cm⁻¹

-

N-H bend: ~1580-1650 cm⁻¹

-

C-F stretch: Strong, multiple bands in the 1100-1350 cm⁻¹ region.[8]

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecular ion of the free base [M+H]⁺ at m/z 154.09 would be expected. Fragmentation patterns often involve the loss of the trifluoromethyl group or cleavage of the piperidine ring.[4]

Caption: Role of the 3-(CF₃)piperidine scaffold in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally flexible piperidine ring and the metabolism-enhancing trifluoromethyl group provides a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in the ongoing quest for new and better medicines.

References

- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

- PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]

- ACS Publications. Accessing (Multi)

- ResearchGate.

- ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- MDPI.

- MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

- PubMed Central.

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

- PubMed Central.

- SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

- Jurnal UPI.

- Indian Journal of Pure & Applied Physics.

- LookChem. Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride. [Link]

- RJPN.

Sources

Molecular weight and formula of 3-(Trifluoromethyl)piperidine HCl

An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of physicochemical and pharmacological properties. When appended to a versatile heterocyclic core like piperidine, the result is a building block of immense value. This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis strategies, analytical characterization, and applications, grounding the discussion in established scientific principles and field-proven insights.

The utility of the trifluoromethyl group stems from its unique electronic nature and steric profile. As a strong electron-withdrawing group, it can significantly lower the pKa of nearby amines, influencing ionization state at physiological pH. Its lipophilicity enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins.[1][2] Furthermore, the strength of the carbon-fluorine bond imparts high metabolic stability, often protecting adjacent positions from oxidative metabolism and prolonging a drug candidate's half-life.[2][3] This guide aims to serve as a definitive resource, enabling scientists to fully leverage the potential of 3-(Trifluoromethyl)piperidine HCl in their research endeavors.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a chemical entity begins with its fundamental properties. This compound is the salt form of the corresponding free base, which is often preferred for its improved stability and handling characteristics as a crystalline solid.

Caption: Chemical structure of this compound.

The core physicochemical data for this compound are summarized below. It is crucial to distinguish between the properties of the hydrochloride salt and the free base, as well as between different stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClF₃N | [4][5][6] |

| Molecular Weight | 189.61 g/mol | [4][5] |

| CAS Number (Racemate HCl) | 1124199-60-5 | [6] |

| CAS Number ((R)-enantiomer HCl) | 1419075-99-2 | [4][7] |

| CAS Number ((S)-enantiomer HCl) | 737760-98-4 | |

| Free Base Formula | C₆H₁₀F₃N | |

| Free Base Molecular Weight | 153.15 g/mol | |

| Free Base Boiling Point | 74-75 °C @ 33 mmHg | |

| Free Base Density | 1.154 g/mL @ 25 °C |

Part 2: Synthesis and Purification

Expertise & Experience: Strategic Considerations

The synthesis of 3-(trifluoromethyl)piperidine is a non-trivial task that hinges on the efficient and safe introduction of the CF₃ group. The choice of methodology is critical and depends on factors such as scale, available starting materials, and required stereochemical purity.

A robust and scalable approach involves the direct fluorination of a readily available precursor, such as nipecotic acid (piperidine-3-carboxylic acid).[8] This pathway leverages a deoxofluorination reaction, where the carboxylic acid is converted directly to the trifluoromethyl group. Sulfur tetrafluoride (SF₄) is a classic but highly toxic and corrosive reagent for this transformation. Modern alternatives, though often more expensive, may offer milder conditions and improved safety profiles.

An alternative strategy involves the nucleophilic or radical addition of a CF₃ moiety to a suitable piperidine precursor. However, these methods can be complex to control. For the final step, conversion to the hydrochloride salt is a standard and straightforward procedure achieved by treating the purified free base with hydrochloric acid in an appropriate solvent, which facilitates precipitation and isolation of a stable, solid product.[3]

Detailed Experimental Protocol: Synthesis via Deoxofluorination

This protocol is a representative example based on established literature for the synthesis of trifluoromethyl heterocycles.[8] It is a self-validating system where successful isolation of the product with the expected analytical data confirms the protocol's efficacy.

Step 1: Reaction Vessel Preparation

-

Select a high-pressure autoclave reactor (e.g., stainless steel) appropriate for reactions with corrosive gases like SF₄ and HF (an inevitable byproduct).

-

Thoroughly dry all glassware and the reactor to prevent unwanted side reactions with water.

-

Charge the reactor with nipecotic acid (1.0 eq) and a suitable solvent such as anhydrous dichloromethane or chloroform (approx. 10 volumes).[8]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

Step 2: Fluorination

-

Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Carefully condense sulfur tetrafluoride (SF₄, 1.5–3.0 eq) into the reactor. This step must be performed in a specialized, well-ventilated fume hood by trained personnel.

-

Slowly warm the reactor to room temperature and then heat to 50–150 °C.[8] The reaction is typically stirred for 3–4 hours.

-

Causality: The heat provides the necessary activation energy for the reaction between the carboxylic acid and SF₄. The stoichiometry is optimized to ensure complete conversion while minimizing excess hazardous reagent.

-

Monitor the reaction progress using appropriate techniques if the reactor setup allows (e.g., in-situ IR).

Step 3: Work-up and Neutralization

-

After the reaction is complete, cool the reactor to room temperature.

-

Slowly and carefully vent the excess SF₄ and byproduct gases through a basic scrubber (e.g., a solution of KOH or NaOH) to neutralize them.

-

Quench the reaction mixture by cautiously transferring it into a vessel containing ice water.

-

Adjust the pH of the aqueous solution to ~10 with a base like sodium hydroxide to neutralize HF and ensure the product is in its free base form.[8]

Step 4: Extraction and Purification

-

Transfer the neutralized mixture to a separatory funnel and extract the organic layer.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane) to maximize product recovery.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude free base, 3-(trifluoromethyl)piperidine, via fractional distillation.[8]

-

Trustworthiness: Purity should be assessed at this stage by Gas Chromatography (GC) or ¹H NMR.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified free base in a dry, non-protic solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)piperidine HCl.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons of the piperidine ring. The proton on the carbon bearing the CF₃ group will appear as a distinct multiplet. The N-H protons of the hydrochloride salt will appear as a broad singlet, typically downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the six carbon atoms. The most characteristic signal is that of the trifluoromethyl carbon, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the CF₃ group will also show coupling.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides the simplest and most direct confirmation of the CF₃ group, which should appear as a sharp singlet at a characteristic chemical shift.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. For the free base, the molecular ion peak (M⁺) would be observed at m/z 153.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Part 4: Applications in Research and Drug Development

The 3-(trifluoromethyl)piperidine scaffold is a privileged structure in medicinal chemistry due to the favorable properties conferred by the CF₃ group.[8][9]

1. Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other chemical groups, such as an isopropyl or chloro group, allowing chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions.

2. Enhancing Pharmacokinetic Profiles: The metabolic stability imparted by the C-F bonds can prevent rapid degradation of a drug molecule, leading to improved oral bioavailability and a longer duration of action.[2]

3. Modulating Receptor Affinity and Selectivity: The introduction of the lipophilic and electron-withdrawing CF₃ group can drastically alter how a molecule binds to its biological target. This has been leveraged in developing potent and selective inhibitors for various targets. A notable example is the development of novel 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[10] In these inhibitors, the piperidine core acts as a scaffold to correctly orient pharmacophoric groups into the binding pockets of the HDM2 protein.

Caption: Logical flow of structure modification to pharmacological outcome.

Part 5: Safety, Handling, and Storage

Proper handling of 3-(Trifluoromethyl)piperidine HCl and its free base form is essential for laboratory safety.

Hazard Profile:

-

The free base is a flammable liquid and vapor.

Safe Handling Protocol:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Dispensing: Handle as a solid powder (hydrochloride salt). Avoid creating dust. If handling the free base, treat it as a flammable liquid and keep it away from ignition sources.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) is recommended.[6][7]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its unique combination of a versatile heterocyclic scaffold and the powerful trifluoromethyl group provides a platform for developing novel therapeutics with enhanced properties. By understanding its synthesis, characteristics, and safe handling, researchers can effectively utilize this building block to advance the frontiers of drug discovery.

References

- (R)-3-(Trifluoromethyl)piperidine hydrochloride. ChemicalBook. [Link]

- Preparation method of trifluoromethyl piperidine compounds.

- Synthetic route for the synthesis of trifluoromethyl containing piperidines.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central (PMC)

- Structure of trifluoromethyl piperidine derivative.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-3-(Trifluoromethyl)piperidine hydrochloride | 1419075-99-2 [amp.chemicalbook.com]

- 5. (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS#: 1419075-99-2 [m.chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. chiralen.com [chiralen.com]

- 8. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Trifluoromethyl)piperidine hydrochloride, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the piperidine scaffold imparts unique physicochemical properties that are of significant interest to researchers. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in synthetic workflows.

This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical scientist. While a complete, verified dataset for the hydrochloride salt is not publicly available, this guide will leverage data from the free base, 3-(Trifluoromethyl)piperidine, and established principles of spectroscopy to provide a robust and scientifically sound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and conformational dynamics.

Methodological Approach for NMR Data Acquisition

A standardized approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of this compound.

Caption: Workflow for FT-IR data acquisition.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2700-3000 | Strong, Broad | N⁺-H stretch | The stretching vibrations of the ammonium C-H and N-H bonds appear as a broad and complex series of bands. |

| ~2850-2960 | Medium | C-H stretch | Aliphatic C-H stretching of the piperidine ring. |

| ~1580-1650 | Medium | N⁺-H bend | The bending vibration of the secondary ammonium group. |

| ~1100-1300 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically very strong. |

Expert Insight: The broadness of the N⁺-H stretching band is a hallmark of hydrogen bonding in the solid state. The presence of strong absorptions in the 1100-1300 cm⁻¹ region is a clear indication of the trifluoromethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Mass Spectrometry Acquisition Protocol

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrometry Data (ESI+)

The molecular formula of 3-(Trifluoromethyl)piperidine is C₆H₁₀F₃N, with a molecular weight of 153.15 g/mol . In the mass spectrometer, the hydrochloride salt will dissociate, and the free base will be protonated.

| m/z | Interpretation |

| 154.0862 | [M+H]⁺ (protonated molecular ion of the free base) |

| 134.0756 | [M+H - HF]⁺ |

| 84.0808 | [M+H - CF₃]⁺ |

Mechanistic Insights into Fragmentation: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom. The loss of the trifluoromethyl group is also a likely fragmentation pathway. Tandem mass spectrometry (MS/MS) experiments would be necessary to fully elucidate the fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining foundational spectroscopic principles with data from analogous compounds, we have constructed a detailed and predictive characterization of its NMR, IR, and MS spectra. The methodologies and interpretations presented herein offer a robust framework for researchers and scientists working with this important fluorinated building block, ensuring its accurate identification and use in drug discovery and development.

References

Solubility of 3-(Trifluoromethyl)piperidine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)piperidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical underpinnings of solubility, presents available data for analogous compounds, and offers detailed, field-proven experimental protocols for determining solubility. By synthesizing fundamental principles with practical methodologies, this guide aims to equip scientists with the necessary tools to effectively manage and predict the solubility behavior of this and similar fluorinated heterocyclic amine salts, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The -CF3 group is a potent electron-withdrawing moiety that often enhances metabolic stability, increases lipophilicity, and can alter the pKa of nearby basic centers, thereby influencing target binding and membrane permeability.[1]

This compound is a valuable building block in drug discovery, combining the versatile piperidine core with the modulating effects of the trifluoromethyl group. As a hydrochloride salt, its solubility is expected to be enhanced in polar solvents, particularly water. However, its behavior in the diverse array of organic solvents used throughout the drug development lifecycle—from synthesis and purification to formulation and analysis—is less well-documented.

Understanding the solubility of this compound is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Developing viable drug delivery systems.

-

Analytical Chemistry: Preparing solutions for analysis by HPLC, GC, or NMR.

A Note on Data Availability: As of the writing of this guide, specific quantitative solubility data for this compound across a broad range of organic solvents is not widely available in published literature or safety data sheets.[2] Therefore, this guide will focus on the theoretical principles governing its solubility, provide detailed protocols for its empirical determination, and present data from structurally similar compounds to provide a predictive framework.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous, or favorable, dissolution process.[3] The overall process can be conceptually broken down into three steps, as illustrated below.

Caption: A diagram illustrating the hypothetical steps in the dissolution process.

The enthalpy of solution (ΔH_sol) is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . For dissolution to be favorable, the energy released during solvation (ΔH₃) must be comparable to or greater than the energy required to overcome the lattice energy and create a solvent cavity (ΔH₁ + ΔH₂).[3]

For this compound, the key factors are:

-

Ionic Nature: As a salt, it exists as a piperidinium cation and a chloride anion. This ionic character dictates that it will be most soluble in polar solvents capable of stabilizing these charges.

-

Lattice Energy (ΔH₁): The strength of the ionic interactions in the crystal lattice. A higher lattice energy will decrease solubility.

-

Piperidine Ring and Trifluoromethyl Group: The C-H bonds of the piperidine ring and the highly lipophilic -CF3 group contribute to a nonpolar character.[1][4] This part of the molecule will favor interactions with less polar or nonpolar solvents.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cation (via hydrogen bonding to the N-H and ion-dipole interactions) and the anion (via hydrogen bonding). High solubility is generally expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the piperidinium cation effectively through ion-dipole interactions. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. Solubility is expected to be moderate to high.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents cannot effectively solvate the charged ions. Therefore, this compound is expected to be poorly soluble or insoluble in these solvents.

-

Solubility Profile: A Data-Driven Perspective

As previously noted, specific quantitative solubility data for this compound is scarce. However, data for the structurally related compound 1-(3-Trifluoromethylphenyl)piperazine hydrochloride provides valuable insight into potential solubility in key organic solvents.[5][6] It is crucial to recognize that the presence of the phenyl group and the second nitrogen atom in the piperazine ring will influence solubility, but this data serves as the best available proxy.

Table 1: Quantitative and Qualitative Solubility Data

| Solvent Category | Solvent | Polarity Index | Quantitative Solubility of Analog* (mg/mL at ~25°C) | Expected Solubility of 3-(Trifluoromethyl)piperidine HCl |

| Polar Protic | Methanol | 5.1 | Freely Soluble[6] | High |

| Ethanol | 4.3 | 20[5] | High | |

| Isopropanol | 3.9 | Not Available | Moderate to High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 20[5] | High |

| Dimethylformamide (DMF) | 6.4 | 20[5] | High | |

| Acetonitrile | 5.8 | Not Available | Moderate | |

| Acetone | 5.1 | Slightly Soluble[6] | Low to Moderate | |

| Dichloromethane (DCM) | 3.1 | Not Available | Low | |

| Tetrahydrofuran (THF) | 4.0 | Not Available | Low | |

| Nonpolar | Toluene | 2.4 | Not Available | Very Low / Insoluble |

| Hexane | 0.1 | Insoluble[6] | Insoluble |

*Analog: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride. Data should be considered illustrative.

Experimental Protocol for Solubility Determination

To address the data gap, researchers can empirically determine the solubility of this compound. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a robust and widely accepted technique.[7]

Materials and Equipment

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)

Step-by-Step Methodology

Caption: A workflow diagram for the experimental determination of solubility.

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial. An "excess" ensures that a saturated solution is formed with visible undissolved solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to settle. Centrifuging the vials at the same temperature is highly recommended to ensure clear separation.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed container or a volumetric flask.

-

Quantification: Determine the mass of the solute in the filtered aliquot by evaporating the solvent or, more accurately, by diluting the filtered solution to a suitable concentration and analyzing it using a validated analytical method (e.g., HPLC).

-

Calculation: The solubility (S) is calculated using the determined concentration and accounting for any dilutions made.

This protocol is a self-validating system because the continued presence of undissolved solid at the end of the equilibration period confirms that the solution is saturated, a fundamental requirement for an accurate solubility measurement.

Conclusion and Practical Implications

While quantitative solubility data for this compound in organic solvents remains a gap in the public domain, a strong predictive understanding can be derived from fundamental chemical principles and data from analogous structures. The compound is expected to exhibit high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and poor solubility in nonpolar solvents like hexane and toluene.

For professionals in drug development, this guide underscores the necessity of empirical solubility determination as a foundational step in process development and formulation. The provided experimental workflow offers a reliable method for generating this critical data in-house. A thorough understanding of solubility allows for rational solvent selection, leading to more efficient, robust, and scalable synthetic and purification processes, ultimately accelerating the journey from discovery to clinical application.

References

- Sjögren, E., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.

- SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDRUG.org.

- Mejía, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

- Khan Academy. Free energy of dissolution. Khan Academy.

- Shayan, S., et al. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[1] Its combination with fluorine, particularly the trifluoromethyl (CF3) group, has become a powerful strategy in modern drug design. The introduction of a CF3 group can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[2] 3-(Trifluoromethyl)piperidine hydrochloride is a key building block in this class, offering a chiral, fluorinated scaffold for the synthesis of novel therapeutics.[1][2]

However, the very features that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and practical, field-proven insights.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with several key hazard statements that demand careful attention.[3][4]

Primary Hazards:

-

H302: Harmful if swallowed. [3]

These classifications indicate that the compound can cause significant local tissue irritation upon contact and may be toxic if ingested. The trifluoromethyl group and the piperidine ring system contribute to its reactivity and potential biological effects. Therefore, a robust risk assessment is crucial before any handling of this material.

Physicochemical Properties and Their Safety Implications:

| Property | Value | Safety Implication |

| Molecular Formula | C6H11ClF3N | Indicates the presence of halogen (fluorine, chlorine) and nitrogen, which can produce toxic fumes (e.g., NOx, HF, HCl) upon combustion. |

| Molecular Weight | 189.60 g/mol | As a solid, it can exist as a fine powder, increasing the risk of inhalation. |

| Form | Solid | Minimizes the risk of vapor inhalation compared to a liquid, but dust generation during handling is a primary concern. |

| Storage | Store in a cool, dry, well-ventilated place.[5] | Essential to prevent degradation and potential reaction with moisture or incompatible substances. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the potential for exposure.

Engineering Controls: Containing the Hazard

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine particulates that can cause respiratory irritation.[7] The fume hood provides a contained workspace with constant airflow, drawing airborne contaminants away from the user.

-

Ventilation: Ensure the laboratory has adequate general and local exhaust ventilation to keep airborne concentrations low.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically informed decision to protect against the specific hazards of the compound.

-

Eye and Face Protection: Wear splash-proof chemical goggles and a face shield.[5][6] Standard safety glasses are insufficient as they do not protect against fine dust or splashes that can cause serious eye irritation.[6]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the compound is suspected.

-

Lab Coat: A flame-resistant lab coat is required to protect against skin contact.[6] Ensure the lab coat is fully buttoned.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is paramount for minimizing risk.

Preparation and Weighing

-

Pre-Handling Check: Before starting, ensure that the chemical fume hood is operational, and all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[6][9]

-

Containment: Conduct all manipulations within the fume hood. Place a disposable absorbent bench liner on the work surface to contain any minor spills.

-

Weighing: Use a tared weigh boat or glassine paper to weigh the solid. Avoid generating dust by handling the container and spatula gently. Close the primary container immediately after dispensing the required amount.[5]

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][10]

-

Keep it away from incompatible substances such as strong oxidizing agents and strong acids.[6]

-

Ensure the storage area is clearly labeled.

Section 4: Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety.[9] All personnel working with this compound must be familiar with these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][11] Seek immediate medical attention.[7][11] |

| Skin Contact | Remove contaminated clothing immediately.[8][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][10] If irritation persists, seek medical attention.[7][10] |

| Inhalation | Move the victim to fresh air.[7][10] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] If the victim is conscious, rinse their mouth with water and give them plenty of water to drink.[7] Seek immediate medical attention. |

Accidental Release Measures

The response to a spill depends on its size and location.

-

Small Spill (Inside a Fume Hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6][12]

-

Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[5][7]

-

Decontaminate the area with a suitable solvent, followed by soap and water.[12]

-

-

Large Spill (Outside a Fume Hood):

-

Evacuate: Immediately evacuate the laboratory and alert others.[6][8][13]

-

Isolate: Close the laboratory doors to contain the spill.[6]

-

Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911).[6][9][13]

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Do not re-enter the area until it has been cleared by trained emergency responders.

-

Firefighting Measures

-

While the compound itself is not highly flammable, its container may burn, and in a fire, it may emit toxic and corrosive fumes, including hydrogen fluoride, hydrogen chloride, and oxides of nitrogen.

-

Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Collect all waste in a clearly labeled, sealed container.

-